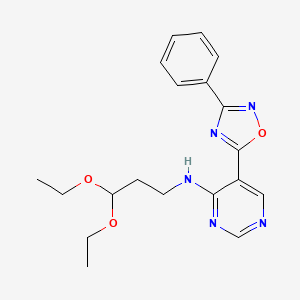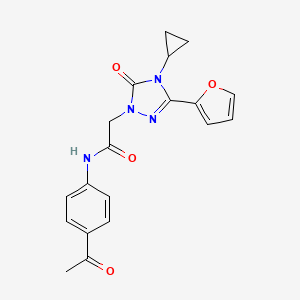
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with an ethyl group at the 6-position and a piperazinylmethyl group at the 4-position The piperazinyl group is further substituted with a hydroxyethyl group
Preparation Methods
The synthesis of 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-2H-chromen-2-one and 4-(2-hydroxyethyl)piperazine.
Formation of Piperazinylmethyl Intermediate: The 4-(2-hydroxyethyl)piperazine is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form the piperazinylmethyl intermediate.
Coupling Reaction: The piperazinylmethyl intermediate is then coupled with 6-ethyl-2H-chromen-2-one under basic conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Material Science: The chromen-2-one core structure imparts unique optical and electronic properties to the compound, making it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound has been used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect various cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one and 6-ethyl-4-((4-(2-methoxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one share structural similarities with the target compound.
Uniqueness: The presence of the ethyl group at the 6-position and the hydroxyethyl group on the piperazinyl moiety distinguishes this compound from its analogs. These structural features contribute to its unique chemical and biological properties, such as enhanced solubility and specific binding affinity to biological targets.
Properties
IUPAC Name |
6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBLDPPAVHMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
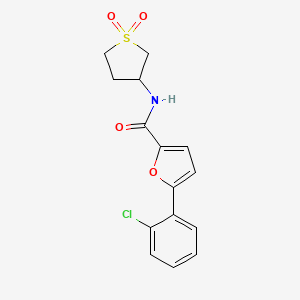

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)


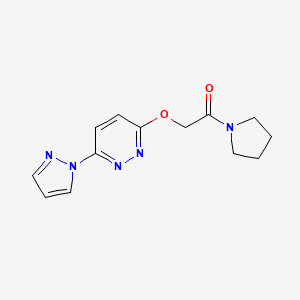


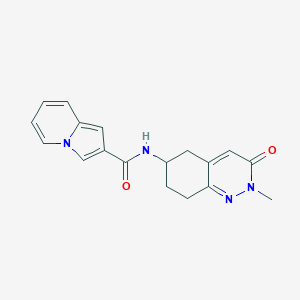
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B2379296.png)
![tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B2379297.png)
